molecular formula C14H17Cl2NO B8666559 1-benzyl-5-chloro-2,3,6,7-tetrahydro-1H-azepine-4-carbaldehyde hydrochloride CAS No. 83621-34-5

1-benzyl-5-chloro-2,3,6,7-tetrahydro-1H-azepine-4-carbaldehyde hydrochloride

Cat. No. B8666559
M. Wt: 286.2 g/mol
InChI Key: FXABBFMKFYNANI-UHFFFAOYSA-N
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Patent
US08741892B2

Procedure details

77 mL phosphoroxychloride was added to 62 mL DMF at 8-18° C. 84 mL dichlormethane was added and 50 g 1-benzyl 4-azepanone hydrochloride. The reaction was stirred over night at RT. The mixture was added to 300 mL ice water and extracted with dichlormethane. The organic layer was evaporated to give 23.3 g of the desired product. (M+H)+=287
Quantity
77 mL
Type
reactant
Reaction Step One
Name
Quantity
62 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
84 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O=P(Cl)(Cl)[Cl:3].CN([CH:9]=[O:10])C.[ClH:11].[CH2:12]([N:19]1[CH2:25][CH2:24][CH2:23][C:22](=O)[CH2:21][CH2:20]1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>ClCCl>[ClH:3].[CH2:12]([N:19]1[CH2:25][CH2:24][C:23]([Cl:11])=[C:22]([CH:9]=[O:10])[CH2:21][CH2:20]1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
77 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
62 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)N1CCC(CCC1)=O
Step Three
Name
ice water
Quantity
300 mL
Type
reactant
Smiles
Step Four
Name
Quantity
84 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred over night at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dichlormethane
CUSTOM
Type
CUSTOM
Details
The organic layer was evaporated

Outcomes

Product
Name
Type
product
Smiles
Cl.C(C1=CC=CC=C1)N1CCC(=C(CC1)Cl)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 23.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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